molecular formula C13H10BrClS B7861967 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7861967
M. Wt: 313.64 g/mol
InChI Key: OATLKALDHITNER-UHFFFAOYSA-N
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Description

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene (CAS: 1410096-52-4) is a brominated aromatic compound featuring a sulfanylmethyl (-SCH2-) bridge connecting a 3-chlorophenyl group to the benzene ring. Its molecular formula is C13H10BrClS, with a molecular weight of 313.64 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and biochemical research for developing antiviral agents, enzyme inhibitors, and other bioactive molecules .

Properties

IUPAC Name

1-bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATLKALDHITNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene can be synthesized through several methods, including:

  • Halogenation: Bromination of 3-[(3-chlorophenyl)sulfanylmethyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Sandmeyer Reaction: Starting from an aniline derivative, followed by diazotization and subsequent reaction with bromine.

  • Nucleophilic Substitution: Reacting a suitable precursor with a bromine source in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenols or quinones.

  • Reduction: Reduction of the bromine atom to form a corresponding bromoalkane.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like zinc dust or hydrogen gas.

  • Substitution: Utilizing nucleophiles such as sodium iodide or ammonia.

Major Products Formed:

  • Oxidation: Phenols, quinones.

  • Reduction: Bromoalkanes.

  • Substitution: Iodobenzene, aminobenzene derivatives.

Scientific Research Applications

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene has found applications in various scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Substituent and Electronic Comparisons

Compound Name Substituents Electronic Profile Key Applications CAS/Reference
This compound Br, Cl, SCH2- (thioether) Moderate electron-withdrawing (Cl), polarizable (S) Pharmaceutical intermediates 1410096-52-4
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene Br, SO2CF3 (sulfonyl) Strongly electron-withdrawing CD73 inhibitors CID 22397826
1-Bromo-3-(methylsulfonyl)benzene Br, SO2CH3 Electron-withdrawing (sulfonyl) Medicinal chemistry scaffolds 34896-80-5
1-Bromo-3-(trifluoromethoxy)benzene Br, OCF3 Electron-withdrawing (OCF3) Agrochemical synthesis 2252-44-0

Key Observations :

  • Sulfur Groups : The thioether (-SCH2-) in the target compound provides milder electron-donating effects compared to sulfonyl (-SO2-) groups, which are strongly electron-withdrawing. This difference influences reactivity in nucleophilic substitution or coupling reactions .
  • Halogen Effects : The 3-chlorophenyl group introduces steric hindrance and additional electron withdrawal, distinguishing it from simpler bromobenzene derivatives .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Boiling Point (°C) Density (g/cm³) Refractive Index Vapor Pressure (mmHg) Reference
This compound N/A N/A N/A N/A
1-Bromo-3-(3-bromophenyl)benzene 338.6 1.667 1.625 0.00019 (25°C) 16400-51-4
1-Bromo-3-(trifluoromethoxy)benzene 153–155 1.62 N/A N/A 2252-44-0
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene N/A N/A N/A N/A

Key Observations :

  • Boiling Points : Brominated aromatics with bulkier substituents (e.g., 3-bromophenyl in ) exhibit higher boiling points due to increased molecular weight and van der Waals interactions.
  • Density : Halogenated compounds typically show higher densities, as seen in 1-bromo-3-(3-bromophenyl)benzene (1.667 g/cm³) .

Key Observations :

  • Pharmaceutical Potential: Sulfonyl-containing analogs (e.g., ) demonstrate enhanced bioactivity in enzyme inhibition compared to thioether derivatives, likely due to stronger electrophilic character.
  • Synthetic Flexibility : The target compound’s thioether group enables modular derivatization, as seen in intermediates for HSD17B13 inhibitors (e.g., BI-3231 in ).

Biological Activity

1-Bromo-3-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound notable for its unique structural features, including a bromine atom, a chlorinated phenyl group, and a sulfanylmethyl linkage. This compound belongs to the class of aromatic halides and has garnered attention in medicinal chemistry due to its potential biological activities.

The molecular formula of this compound is C13H10BrClS, with a molecular weight of approximately 303.64 g/mol. The presence of halogen atoms and the sulfanylmethyl group significantly influence its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC13H10BrClS
Molecular Weight303.64 g/mol
StructureStructure

The biological activity of this compound is thought to involve several mechanisms:

  • Electrophilic Aromatic Substitution : The bromine and chlorine atoms can act as electrophiles, facilitating reactions with nucleophiles in biological systems.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to cellular damage.
  • Interaction with Enzymes : The sulfanylmethyl group may interact with various enzymes, potentially inhibiting or activating specific biological pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess:

Anticancer Potential

The compound's structural features suggest possible anticancer properties:

  • Cell Line Studies : Initial investigations into its effects on cancer cell lines indicate that it may inhibit cell proliferation.
  • Mechanistic Insights : The presence of halogen substituents can enhance cytotoxicity through increased reactivity with cellular components.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights relevant to this compound:

  • Toxicity Studies : Research on similar brominated compounds has highlighted potential toxic effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.
  • Comparative Analysis : A study comparing various sulfanylmethyl-substituted benzene derivatives indicated that structural variations significantly affect biological activity, suggesting that this compound may exhibit unique properties distinct from its analogs.

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